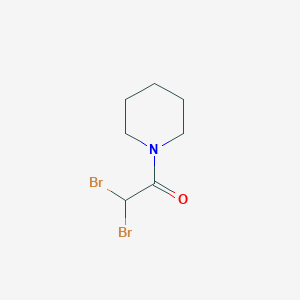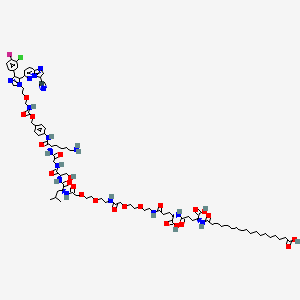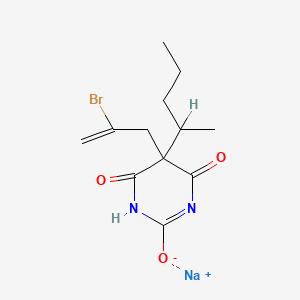
Sodium 5-(2-bromoallyl)-5-(sec-pentyl)barbiturate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rectidon is a synthetic organic compound known for its unique chemical properties and diverse applications in various fields. It is characterized by its stability and reactivity, making it a valuable compound in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rectidon can be synthesized through several methods, depending on the desired purity and yield. One common synthetic route involves the reaction of a primary alcohol with a halogenating agent, followed by a nucleophilic substitution reaction. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, Rectidon is produced through a large-scale process that involves the continuous flow of reactants through a series of reactors. The process is optimized for high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Rectidon undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Participates in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Solvents like dichloromethane and catalysts such as pyridine are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces the corresponding alcohols or amines.
Scientific Research Applications
Rectidon has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which Rectidon exerts its effects involves its interaction with specific molecular targets. In biological systems, it binds to enzymes and alters their activity, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which Rectidon is used.
Comparison with Similar Compounds
Similar Compounds
Rectidon can be compared with other similar compounds such as:
Benzyl Alcohol: Similar in structure but differs in reactivity and applications.
Phenol: Shares some chemical properties but has distinct biological effects.
Aniline: Comparable in terms of its use in organic synthesis but has different toxicity profiles.
Uniqueness
Rectidon’s uniqueness lies in its stability and versatility, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions under mild conditions sets it apart from other similar compounds.
Properties
CAS No. |
3330-46-9 |
|---|---|
Molecular Formula |
C12H16BrN2NaO3 |
Molecular Weight |
339.16 g/mol |
IUPAC Name |
sodium;5-(2-bromoprop-2-enyl)-4,6-dioxo-5-pentan-2-yl-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C12H17BrN2O3.Na/c1-4-5-7(2)12(6-8(3)13)9(16)14-11(18)15-10(12)17;/h7H,3-6H2,1-2H3,(H2,14,15,16,17,18);/q;+1/p-1 |
InChI Key |
PJXYUBAEEYRXTO-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=NC1=O)[O-])CC(=C)Br.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-Fluorocyclopropyl)carbonyl]-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14753163.png)
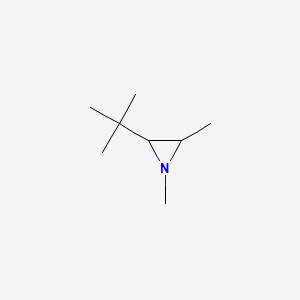

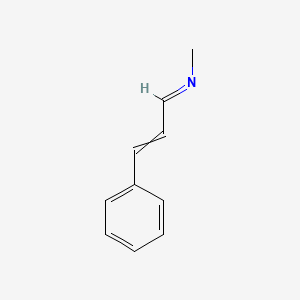
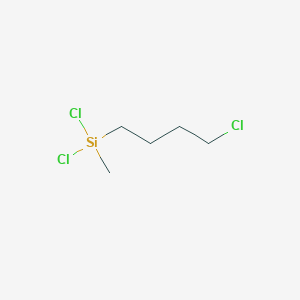
![Oxo bis[triphenyl(chloro)anti mony]](/img/structure/B14753197.png)
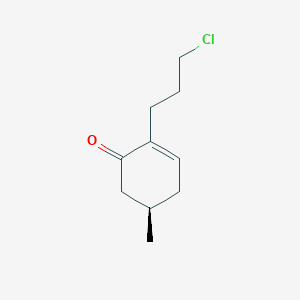
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)
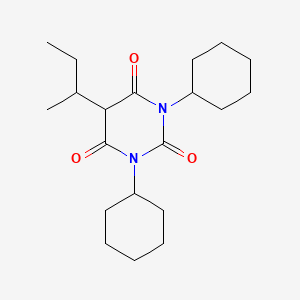
![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)
![Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-](/img/structure/B14753233.png)
